1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps:
Formation of the Propoxybenzenesulfonyl Intermediate: This step involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with a suitable base to form the corresponding sulfonyl intermediate.
Coupling with Piperazine: The intermediate is then reacted with 4-(2,3-dimethylphenyl)piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-(2,3-dimethylphenyl)piperazine: Similar structure but lacks the sulfonyl group.
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both the sulfonyl and propoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H29ClN2O3S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
InChI |
InChI=1S/C22H29ClN2O3S/c1-5-13-28-21-14-17(3)19(23)15-22(21)29(26,27)25-11-9-24(10-12-25)20-8-6-7-16(2)18(20)4/h6-8,14-15H,5,9-13H2,1-4H3 |
InChI Key |
UYUROKZRRVAHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
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